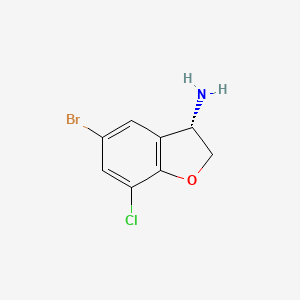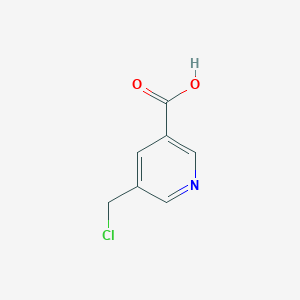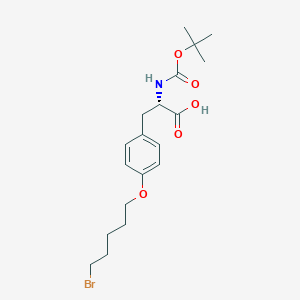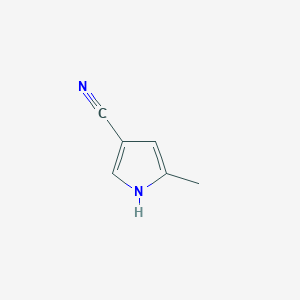![molecular formula C6H7N5 B15235062 4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B15235062.png)
4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-amino-3-methyl-1H-pyrazole with formamide under reflux conditions . Another approach includes the use of substituted acrylic acids and amidines in the presence of catalysts .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in inhibiting specific enzymes and pathways involved in cell proliferation.
Mécanisme D'action
The mechanism of action of 4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets, such as CDKs. By inhibiting these enzymes, the compound can disrupt cell cycle progression and induce apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the active site of CDKs, forming essential hydrogen bonds with key amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-aminopyrazolo[3,4-d]pyrimidine
- 1H-pyrazolo[3,4-d]pyrimidine, 4-amino-
- Pyrazoloadenine
- 4-Aminopyrazolopyrimidine
Uniqueness
4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to selectively inhibit CDKs and other molecular targets makes it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C6H7N5 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
4-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C6H7N5/c1-3-4-2-8-11-5(4)10-6(7)9-3/h2H,1H3,(H3,7,8,9,10,11) |
Clé InChI |
KCFKVTWZWZZMEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=NNC2=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Dimethylaminoethyl)sulfonamido)]phenylboronic acid pinacol ester](/img/structure/B15234991.png)






![Thiazolo[5,4-c]pyridine-2-carbonitrile](/img/structure/B15235031.png)


![(3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15235068.png)

